molecular formula C14H12ClNO2 B182374 2-(2-chlorophenoxy)-N-phenylacetamide CAS No. 70907-01-6

2-(2-chlorophenoxy)-N-phenylacetamide

Cat. No. B182374
CAS RN: 70907-01-6
M. Wt: 261.7 g/mol
InChI Key: QSYOXYOIQFKCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-phenylacetamide, commonly known as fenoxycarb, is a synthetic insecticide that belongs to the carbamate family. It is widely used in agriculture to control pests such as aphids, whiteflies, and spider mites. Fenoxycarb has also been used in veterinary medicine to control fleas and ticks in pets.

Mechanism Of Action

Fenoxycarb works by inhibiting the activity of an enzyme called chitin synthase. Chitin is a structural component of the exoskeleton of insects and is essential for their survival. By inhibiting chitin synthesis, fenoxycarb disrupts the growth and development of insects, eventually leading to their death.

Biochemical And Physiological Effects

Fenoxycarb has been shown to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation. However, fenoxycarb has been found to be toxic to aquatic organisms, particularly crustaceans.

Advantages And Limitations For Lab Experiments

Fenoxycarb has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a long shelf life. However, fenoxycarb has some limitations, including its toxicity to aquatic organisms and its potential impact on non-target insects.

Future Directions

There are several areas of future research for fenoxycarb. One area is the development of new formulations that reduce its impact on non-target organisms. Another area is the study of fenoxycarb's potential as a growth regulator in plants. Finally, there is a need for more research on the potential long-term effects of fenoxycarb on the environment and human health.
Conclusion:
2-(2-chlorophenoxy)-N-phenylacetamide, or fenoxycarb, is a synthetic insecticide that has been widely used in agriculture and veterinary medicine. It works by inhibiting the activity of chitin synthase, leading to the disruption of insect growth and development. Fenoxycarb has several advantages for use in lab experiments, but also has some limitations, including its toxicity to aquatic organisms. Future research should focus on developing new formulations and studying fenoxycarb's potential as a growth regulator in plants.

Synthesis Methods

Fenoxycarb is synthesized by reacting 2-chlorophenol with phenylacetic acid in the presence of a catalyst. The resulting product is then treated with phosgene and a base to form the carbamate ester. The ester is then hydrolyzed to form fenoxycarb.

Scientific Research Applications

Fenoxycarb has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of pests, including aphids, whiteflies, and spider mites. Fenoxycarb has also been studied for its potential use in controlling fleas and ticks in pets. In addition, fenoxycarb has been studied for its potential use as a growth regulator in plants.

properties

CAS RN

70907-01-6

Product Name

2-(2-chlorophenoxy)-N-phenylacetamide

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-phenylacetamide

InChI

InChI=1S/C14H12ClNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)

InChI Key

QSYOXYOIQFKCHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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